1-Amino-3-(2-methylmorpholino)propan-2-ol
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Overview
Description
1-Amino-3-(2-methylmorpholino)propan-2-ol is an organic compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol . This compound is characterized by the presence of an amino group, a morpholino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-(2-methylmorpholino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylmorpholine with an appropriate epoxide, such as glycidol, under basic conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, large-scale production may incorporate advanced purification methods such as chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(2-methylmorpholino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-3-(2-methylmorpholino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-methylmorpholino)propan-2-ol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the morpholino group can enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-propanol: Similar structure but lacks the morpholino group.
2-Amino-2-methyl-1-propanol: Contains an additional methyl group on the carbon chain.
3-Amino-1-propanol: Lacks the morpholino group and has a different carbon chain arrangement.
Uniqueness
1-Amino-3-(2-methylmorpholino)propan-2-ol is unique due to the presence of the morpholino group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, stability, and reactivity, making it a valuable molecule in various research and industrial applications.
Properties
IUPAC Name |
1-amino-3-(2-methylmorpholin-4-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-7-5-10(2-3-12-7)6-8(11)4-9/h7-8,11H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKHDYYXEMBJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953748-38-4 |
Source
|
Record name | 1-amino-3-(2-methylmorpholino)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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